GDP-Man

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

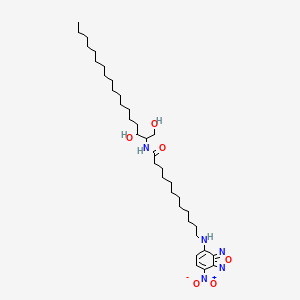

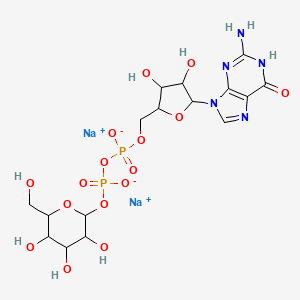

Guanosine diphosphate mannose (GDP-mannose) is a nucleotide sugar that serves as a substrate for glycosyltransferase reactions in metabolism. It is essential for the biosynthesis of N-linked glycoproteins, glycosylphosphatidylinositol anchors, and bacterial capsular lipopolysaccharides . GDP-mannose is also a precursor for GDP-fucose, another critical sugar nucleotide for glycosylation in eukaryotes and microbial cells .

準備方法

Synthetic Routes and Reaction Conditions

GDP-mannose is synthesized from guanosine triphosphate (GTP) and mannose-6-phosphate by the enzyme mannose-1-phosphate guanylyltransferase (GDP-mannose pyrophosphorylase) . This enzyme catalyzes the reaction in the cytosol, forming GDP-mannose from mannose-1-phosphate and GTP .

Industrial Production Methods

Industrial production of GDP-mannose often involves recombinant DNA technology. For example, a recombinant Escherichia coli strain over-expressing the genes for glucokinase, phosphomannomutase, and mannose-1-phosphate guanylyltransferase has been constructed to produce GDP-mannose . This method allows for efficient and scalable production of GDP-mannose.

化学反応の分析

Types of Reactions

GDP-mannose undergoes various chemical reactions, including:

Epimerization: Conversion to GDP-L-galactose and GDP-L-gulose by GDP-mannose 3,5-epimerase.

Dehydration: Conversion to GDP-4-keto-6-deoxy-mannose by GDP-mannose 4,6-dehydratase.

Common Reagents and Conditions

Epimerization: Requires GDP-mannose 3,5-epimerase enzyme and typically occurs under physiological conditions.

Dehydration: Involves GDP-mannose 4,6-dehydratase and occurs under specific enzymatic conditions.

Major Products

Epimerization: Produces GDP-L-galactose and GDP-L-gulose.

Dehydration: Produces GDP-4-keto-6-deoxy-mannose.

科学的研究の応用

GDP-mannose has numerous applications in scientific research:

作用機序

GDP-mannose exerts its effects primarily through its role as a donor of activated mannose in glycosylation reactions. The enzyme GDP-mannose pyrophosphorylase catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP . GDP-mannose is then utilized by various glycosyltransferases to transfer mannose residues to target molecules, facilitating the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .

類似化合物との比較

Similar Compounds

GDP-fucose: Another sugar nucleotide critical for glycosylation in eukaryotes and microbial cells.

GDP-glucose: Involved in the biosynthesis of glycogen and other glucose-containing polysaccharides.

Uniqueness

GDP-mannose is unique due to its central role in the biosynthesis of N-linked glycoproteins and glycosylphosphatidylinositol anchors . Unlike GDP-fucose and GDP-glucose, GDP-mannose is also a precursor for the biosynthesis of vitamin C in plants .

特性

IUPAC Name |

disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAGKSFNHBWACO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5Na2O16P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-|A-D-glucopyranuronate](/img/structure/B13400478.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5S,9R,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B13400505.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide](/img/structure/B13400534.png)

![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)